

p-Nitrostyryl ketone solubility in different organic solvents

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Compound of Interest		
Compound Name:	p-Nitrostyryl ketone	
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An In-depth Technical Guide to the Solubility of **p-Nitrostyryl Ketone** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **p-Nitrostyryl ketone**, a chalcone derivative of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. This document compiles available quantitative data, details experimental methodologies for solubility determination, and illustrates a relevant synthetic workflow.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For **p-Nitrostyryl ketone**, a largely non-polar molecule with a polar nitro group, its solubility is governed by the principle of "like dissolves like." Generally, it exhibits better solubility in organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with its ketone and nitro functionalities. Its solubility is typically low in highly polar protic solvents like water and non-polar aliphatic hydrocarbons.

Quantitative Solubility Data

Precise quantitative solubility data for **p-Nitrostyryl ketone** is not extensively available in the public domain. However, the solubility of the closely related compound, 1-(4-







nitrophenyl)ethanone, has been studied in a range of organic solvents. This data provides a strong proxy for estimating the solubility behavior of **p-Nitrostyryl ketone**. The mole fraction solubility of 1-(4-nitrophenyl)ethanone in nine common organic solvents is presented in the table below. It is observed that the solubility generally increases with temperature.



Acetone 278.15 1.852 283.15 2.135 288.15 2.458 293.15 2.821 298.15 3.234 303.15 3.707 308.15 4.240 313.15 4.843 318.15 5.526 Acetonitrile 278.15 1.234 288.15 1.632 293.15 1.874 298.15 2.151 303.15 2.469 308.15 3.253 318.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 288.15 1.265 288.15 1.265 288.15 1.265 288.15 1.265 288.15 1.458 293.15 1.681 298.15 1.938	Solvent	Temperature (K)	Mole Fraction Solubility (x 10^3)
288.15 2.458 293.15 2.821 298.15 3.234 303.15 3.707 308.15 4.240 313.15 4.843 318.15 5.526 Acetonitrile 278.15 1.234 288.15 1.632 293.15 1.874 298.15 2.151 303.15 2.469 308.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.458 293.15 1.681	Acetone	278.15	1.852
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308.15 4.240 313.15 4.843 318.15 5.526 Acetonitrile 278.15 1.234 288.15 1.421 288.15 1.632 293.15 1.874 298.15 2.151 303.15 2.469 308.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 288.15 1.458 293.15 1.681	298.15	3.234	_
313.15 4.843 318.15 5.526 Acetonitrile 278.15 1.234 283.15 1.421 288.15 1.632 293.15 1.874 298.15 2.151 303.15 2.469 308.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.458 293.15 1.681	303.15	3.707	
318.15 5.526 Acetonitrile 278.15 1.234 283.15 1.421 1.632 293.15 1.874 1.874 298.15 2.151 303.15 308.15 2.834 1.269 318.15 3.735 1.098 Ethyl Acetate 278.15 1.098 283.15 1.458 293.15 1.681	308.15	4.240	
Acetonitrile 278.15 1.234 283.15 1.421 288.15 1.632 293.15 1.874 298.15 2.151 303.15 2.469 308.15 2.834 313.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.265 288.15 1.458 293.15 1.681	313.15	4.843	_
283.15 1.421 288.15 1.632 293.15 1.874 298.15 2.151 303.15 2.469 308.15 2.834 313.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.265 293.15 1.681	318.15	5.526	
288.15 1.632 293.15 1.874 298.15 2.151 303.15 2.469 308.15 2.834 313.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.265 288.15 1.458 293.15 1.681	Acetonitrile	278.15	1.234
293.15 1.874 298.15 2.151 303.15 2.469 308.15 2.834 313.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.265 288.15 1.458 293.15 1.681	283.15	1.421	
298.15 2.151 303.15 2.469 308.15 2.834 313.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.265 288.15 1.458 293.15 1.681	288.15	1.632	_
303.15 2.469 308.15 2.834 313.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.265 288.15 1.458 293.15 1.681	293.15	1.874	_
308.15 2.834 313.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.265 288.15 1.458 293.15 1.681	298.15	2.151	_
313.15 3.253 318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.265 288.15 1.458 293.15 1.681	303.15	2.469	_
318.15 3.735 Ethyl Acetate 278.15 1.098 283.15 1.265 288.15 1.458 293.15 1.681	308.15	2.834	
Ethyl Acetate 278.15 1.098 283.15 1.265 288.15 1.458 293.15 1.681	313.15	3.253	_
283.15 1.265 288.15 1.458 293.15 1.681	318.15	3.735	_
288.15 1.458 293.15 1.681	Ethyl Acetate	278.15	1.098
293.15 1.681	283.15	1.265	
	288.15	1.458	_
298.15 1.938	293.15	1.681	_
	298.15	1.938	_



303.15	2.234	
308.15	2.576	
313.15	2.970	
318.15	3.424	-
Toluene	278.15	0.876
283.15	1.010	
288.15	1.164	
293.15	1.342	
298.15	1.547	
303.15	1.783	-
308.15	2.055	-
313.15	2.369	-
318.15	2.730	-
Methanol	278.15	0.432
283.15	0.498	
288.15	0.574	_
293.15	0.662	_
298.15	0.763	_
303.15	0.880	_
308.15	1.014	-
313.15	1.169	_
318.15	1.347	-
Ethanol	278.15	0.354
283.15	0.408	
		-



288.15	0.470	-
293.15	0.542	-
298.15	0.625	•
303.15	0.720	-
308.15	0.830	•
313.15	0.957	-
318.15	1.103	•
n-Propanol	278.15	0.298
283.15	0.343	
288.15	0.395	•
293.15	0.456	-
298.15	0.525	•
303.15	0.605	•
308.15	0.697	-
313.15	0.804	-
318.15	0.927	-
Isopropanol	278.15	0.255
283.15	0.294	
288.15	0.339	-
293.15	0.391	-
298.15	0.450	-
303.15	0.519	•
308.15	0.598	-
313.15	0.689	-
		=



318.15	0.794	-
Cyclohexane	278.15	0.089
283.15	0.103	
288.15	0.119	_
293.15	0.137	_
298.15	0.158	_
303.15	0.182	_
308.15	0.210	_
313.15	0.242	_
318.15	0.279	

Data adapted from a study on 1-(4-nitrophenyl)ethanone, a close structural analog.

Experimental Protocols for Solubility Determination

The gravimetric method is a common and reliable technique for determining the solubility of a solid compound in a solvent.[1][2][3]

Objective: To determine the concentration of a solute in a saturated solution at a specific temperature.

Apparatus and Materials:

- Conical flask with a stopper
- Analytical balance (uncertainty ±0.0001 g)
- Thermostatic water bath or heating/cooling system
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., syringe with a filter, or filter paper and funnel)



- Evaporating dish or watch glass
- Oven
- **p-Nitrostyryl ketone** (solute)
- Organic solvent of interest

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of p-Nitrostyryl ketone to a known volume or mass of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatic water bath set to the desired temperature.
 - Continuously stir the mixture using a magnetic stirrer for a sufficient time to reach
 equilibrium. The time required for equilibrium should be determined experimentally by
 taking measurements at different time intervals until the concentration of the solute in the
 solution becomes constant. A period of 2 to 5 hours is often sufficient.[1]
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
- Gravimetric Analysis:
 - Transfer the filtered saturated solution to a pre-weighed evaporating dish or watch glass.
 - Record the total mass of the dish and the solution.



- Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the p-Nitrostyryl ketone.
- Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
- Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.
- Calculation of Solubility:
 - The mass of the dissolved p-Nitrostyryl ketone is the final constant mass of the dish with the residue minus the initial mass of the empty dish.
 - The mass of the solvent is the total mass of the solution and dish minus the final constant mass of the dish with the residue.
 - The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

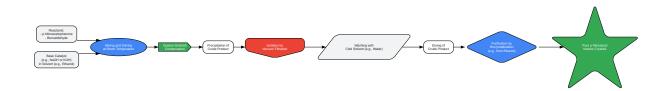
Mole Fraction Calculation: The mole fraction solubility (x) can be calculated using the following equation: x = (m solute / M solute) / [(m solute / M solute) + (m solvent / M solvent)] where:

- m_solute is the mass of the dissolved p-Nitrostyryl ketone
- M solute is the molar mass of p-Nitrostyryl ketone
- m solvent is the mass of the solvent
- · M solvent is the molar mass of the solvent

Synthesis Workflow for p-Nitrostyryl Ketone

p-Nitrostyryl ketones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde. The following diagram illustrates a general experimental workflow for the synthesis of a chalcone derivative, which is applicable to **p-Nitrostyryl ketone**.





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Caption: General workflow for the synthesis of **p-Nitrostyryl ketone**.

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